5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
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Description
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
The study by Barchańska et al. (2019) focuses on the degradation processes of nitisinone and its by-products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the primary compound discussed is nitisinone, the methodologies and analytical approaches used in this study could potentially be applied to understand the degradation and stability of similar compounds like "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" under various conditions (Barchańska et al., 2019).
Synthetic Approaches in Green Chemistry
Research by Gu et al. (2009) presents a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) as part of a green chemistry approach. This example showcases the interest in developing environmentally friendly synthesis methods for complex molecules, which could be relevant for synthesizing or modifying compounds like the one (Gu et al., 2009).
Effect of Benzoic Acid Derivatives on Plant Metabolism
The study by Nagutb (1964) investigates the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves, illustrating the biological impact such compounds can have on plant systems. This line of research could be pertinent if "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" possesses similar properties affecting plant metabolism (Nagutb, 1964).
Parabens in Aquatic Environments
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, discussing the environmental impact of chemical preservatives. While the compound is not a paraben, understanding the environmental pathways and impacts of related benzoic acid derivatives is crucial for assessing potential ecological effects (Haman et al., 2015).
properties
IUPAC Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOTWEHZWGUTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.